zVAD-fmk is a cell-permeable, irreversible, tripeptide inhibitor that targets a group of cysteine proteases known as caspases []. These enzymes play a crucial role in programmed cell death, also known as apoptosis []. As a broad-spectrum caspase inhibitor, zVAD-fmk is frequently employed in scientific research to investigate and manipulate apoptosis pathways [, ].
Z-Val-Asp-Val-Ala-Asp-AFC, also known as Z-VDVAD-AFC, is a fluorogenic substrate specifically designed for the caspase-2 enzyme, which is part of the cysteine protease family. This compound is utilized in various scientific fields, particularly in biochemistry and molecular biology, to study apoptotic processes and the activity of caspases in cellular mechanisms. Upon enzymatic cleavage by caspase-2, Z-Val-Asp-Val-Ala-Asp-AFC releases 7-amino-4-trifluoromethylcoumarin, a fluorescent compound that can be quantified through its fluorescence properties, making it a valuable tool for high-throughput screening applications .
Z-Val-Asp-Val-Ala-Asp-AFC is classified as a fluorogenic peptide substrate. It has been cataloged under various chemical databases with the CAS number 219138-08-6. The compound is synthesized from amino acids and is primarily used in research settings to investigate the role of caspase-2 in apoptosis and related cellular processes .
The synthesis of Z-Val-Asp-Val-Ala-Asp-AFC involves the coupling of specific amino acid derivatives. The primary method includes:
The synthesis process likely involves standard peptide synthesis techniques followed by purification steps to achieve a purity level of at least 95% .
Z-Val-Asp-Val-Ala-Asp-AFC has a complex molecular structure characterized by its sequence of amino acids:
The molecular structure allows for specific interactions with caspase-2, facilitating its enzymatic cleavage .
Z-Val-Asp-Val-Ala-Asp-AFC primarily undergoes enzymatic cleavage reactions catalyzed by caspase-2. Key aspects include:
The mechanism of action for Z-Val-Asp-Val-Ala-Asp-AFC involves its recognition and cleavage by caspase-2, which plays a crucial role in apoptosis:
This mechanism is fundamental in studies related to cell death and disease mechanisms, including cancer and neurodegenerative disorders .
Z-Val-Asp-Val-Ala-Asp-AFC exhibits several notable physical and chemical properties:
These properties contribute to its utility in laboratory settings for studying enzymatic activities .
Z-Val-Asp-Val-Ala-Asp-AFC has diverse applications across various scientific domains:
Z-Val-Asp-Val-Ala-Asp-AFC (Z-VDVAD-AFC) is a fluorogenic substrate specifically engineered to detect caspase-2 activity. Its design leverages the canonical Val-Asp-Val-Ala-Asp (VDVAD) recognition sequence, which mirrors caspase-2’s cleavage preference after aspartic acid (Asp) residues. Structurally, caspase-2 contains a catalytic domain with a cysteine residue (Cys-320) essential for substrate hydrolysis. The CARD prodomain facilitates homotypic interactions but does not directly participate in substrate binding [6].
Upon caspase-2-mediated cleavage at the C-terminal Asp-AFC bond, Z-VDVAD-AFC releases the fluorochrome 7-amino-4-trifluoromethylcoumarin (AFC), detectable at excitation 395–400 nm and emission 495–505 nm. This quantifies enzymatic activity as fluorescence intensity directly correlates with caspase-2 activation [1] [8]. Mutation studies confirm that substitutions at Asp-333 (cleavage site) or Cys-320 (catalytic site) abolish enzymatic activity, underscoring the sequence’s specificity [6] [7].
Key Determinants of Specificity:
Table 1: Biophysical and Functional Properties of Z-VDVAD-AFC
Property | Specification | Functional Implication |
---|---|---|
Molecular Weight | 862.8 g/mol | Optimal cell permeability |
Sequence (1-letter) | Z-VDVAD-AFC | Caspase-2-specific recognition |
Fluorophore | 7-amino-4-trifluoromethylcoumarin (AFC) | Quantifiable fluorescence at 495–505 nm |
Cleavage Site | C-terminal Asp-AFC bond | Caspase-2-dependent hydrolysis |
Inhibition Constant (Ki) | Low nM range (for Z-VDVAD-fmk) | High-affinity caspase-2 inhibition |
Caspase-2 activation occurs primarily via the PIDDosome complex, a high-molecular-weight platform (~700 kDa) formed by oligomerization of PIDD (p53-induced death domain protein), RAIDD/CRADD (adaptor protein), and procaspase-2. Z-VDVAD-AFC hydrolysis assays demonstrate that caspase-2 activity is PIDDosome-dependent, as RAIDD knockdown abolishes substrate cleavage [6] [9].
Activation Mechanism:
Z-VDVAD-AFC-based studies reveal caspase-2’s role in mitochondrial apoptosis:
Table 2: The PIDDosome Complex: Composition and Functions
Component | Domain Structure | Role in Caspase-2 Activation |
---|---|---|
PIDD | DD, ZU5, LRR domains | Stress sensor; oligomerizes the complex |
RAIDD/CRADD | CARD, DD | Adaptor; bridges PIDD and procaspase-2 |
Procaspase-2 | CARD, p19, p12 subunits | Autoproteolytic activation upon dimerization |
Stoichiometry | 5:7:7 (PIDD:RAIDD:Casp-2) | Forms a 700 kDa activation platform |
Caspase-2 occupies a unique niche among caspases due to its dual localization (nucleus, cytoplasm), structural features, and substrate preferences.
Structural Comparisons:
Functional Divergence:
Table 3: Caspase Substrate Specificity and Activation Pathways
Caspase | Classification | Preferred Substrate | Activation Platform | Primary Function |
---|---|---|---|---|
Caspase-2 | Initiator | VDVAD (Z-VDVAD-AFC) | PIDDosome, DISC | DNA damage response |
Caspase-3 | Effector | DEVD (e.g., DEVD-AFC) | Apoptosome | Substrate proteolysis |
Caspase-8 | Initiator | IETD (e.g., IETD-AFC) | DISC | Death receptor apoptosis |
Caspase-9 | Initiator | LEHD (e.g., LEHD-AFC) | Apoptosome | Mitochondrial apoptosis |
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